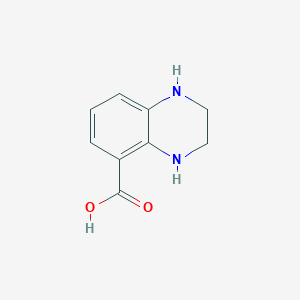

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a chemical compound with the molecular formula C21H18N2O2 . It is mainly used as a reagent for organic synthesis .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Molecular Structure Analysis

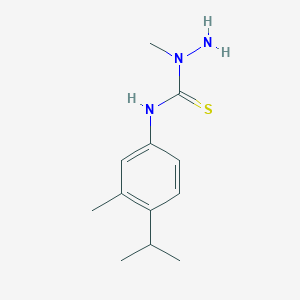

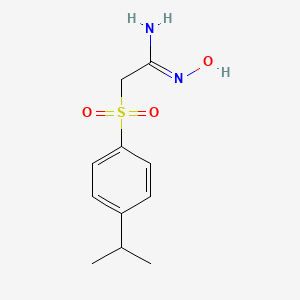

The molecular structure of this compound is characterized by a tetrahydroquinoxaline core with a carboxylic acid group at the 5-position . The structure is further elaborated with various substituents, which can significantly influence its biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The benzylamine is cyclized to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety to form the tetrahydroquinoxaline core .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Tetrahydroquinoxaline derivatives serve as key intermediates in organic synthesis. For example, cyclic amines, including tetrahydroisoquinoline, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, involves the generation of a conjugated azomethine ylide followed by electrocyclization and tautomerization, leading to the synthesis of ring-fused compounds which are pivotal in drug synthesis and development (Kang et al., 2015).

Coordination Chemistry and Material Science

In the realm of materials science, tetrahydroquinoxaline derivatives have been utilized as ligands in the formation of coordination polymers. These compounds demonstrate interesting photophysical properties and potential applications in light-emitting devices and sensors. A study detailed the synthesis and characterization of two coordination polymers based on a tetrahydroquinoxaline derivative, showcasing their unique structural features and luminescence properties (Yuan et al., 2017).

Pharmaceutical and Medicinal Chemistry

Tetrahydroquinoxaline derivatives are also prominent in pharmaceutical research. They have been used as scaffolds for developing new medications. For instance, diversity-oriented synthesis has been applied to create medicinally important derivatives of tetrahydroisoquinoline-3-carboxylic acid, highlighting the significance of these structures in drug design and discovery (Kotha et al., 2014). Furthermore, peptide derivatives of similar compounds have been synthesized and evaluated for their antimicrobial, antifungal, and antiviral potential, demonstrating the therapeutic applications of tetrahydroquinoxaline derivatives (Chaudhary et al., 2016).

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid is a versatile building block used in the synthesis of complex compounds with a wide range of applications . .

Mode of Action

It’s known to be a useful reagent in research chemicals .

Biochemical Pathways

Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway .

Result of Action

It’s known to be a versatile building block in the synthesis of complex compounds .

Zukünftige Richtungen

The future directions for research on 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid and its derivatives are promising. They are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . Further optimization of these compounds could lead to potent inhibitors against the PD-1/PD-L1 PPI .

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to act as a reagent in research chemicals, facilitating the synthesis of complex compounds The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and stability

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can induce toxic effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, thereby affecting overall metabolic homeostasis . Its interactions with enzymes such as dehydrogenases and kinases are particularly important for understanding its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its overall activity and function . The compound’s distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10-11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZMIRPFVFHLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC=C2N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240739 | |

| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946386-72-7 | |

| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-5-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)

![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(2Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B3170899.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)